PUMA/Bcl‑xL BRET Disruption IC₅₀: CAS 1798538‑71‑2 vs. Closest In‑Class Analogs
In a live‑cell BRET assay measuring disruption of the PUMA/Bcl‑xL interaction, CAS 1798538‑71‑2 (designated as the most promising compound in the Murthy et al. 2021 library) exhibited an IC₅₀ of 3.8 µM [1]. By contrast, the closest structural analogs within the same study—bearing different aryl‑isoxazole substituents—showed no significant disruption at concentrations up to 30 µM, placing CAS 1798538‑71‑2 at least 8‑fold more potent than its immediate neighbors [1]. The baseline for an inactive analog in this series is defined as >30 µM in the same assay format.
| Evidence Dimension | PUMA/Bcl-xL BRET disruption IC₅₀ |
|---|---|
| Target Compound Data | 3.8 µM |
| Comparator Or Baseline | Closest structural analogs in the same library: >30 µM (no significant disruption) |
| Quantified Difference | ≥ 8‑fold superiority over inactive analogs |
| Conditions | Live cancer cells, BRET (Bioluminescence Resonance Energy Transfer) assay, Murthy et al. 2021 |
Why This Matters
Only CAS 1798538‑71‑2 demonstrates quantifiable disruption of the PUMA/Bcl‑xL PPI in live cells; procurement of any other analog from the series would yield a compound with no measurable activity in the same assay, rendering it unusable for the intended mechanistic studies.
- [1] Murthy, A. V. R., Narendar, V., Sampath Kumar, N., Aparna, P., Bhavani, A. K. D., Solhi, H., Le Guevel, R., Roul, J., Gautier, F., Juin, P., Reddy, C. R., Mosset, P., Levoin, N., & Grée, R. (2021). Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains. Bioorganic & Medicinal Chemistry Letters, 52, 128390. View Source
